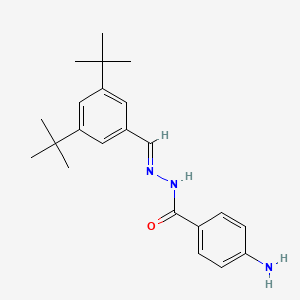![molecular formula C12H16N2O2 B5882054 N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)
N-[2-(acetylamino)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(acetylamino)phenyl]butanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that was first developed in Russia in the 1990s. It is a derivative of the endogenous neuropeptide cycloprolylglycine and is classified as a prodrug of cycloprolylglycine. Noopept has gained popularity as a cognitive enhancer and is believed to improve memory, learning, and focus.
Mechanism of Action
The exact mechanism of action of Noopept is not fully understood, but it is believed to work through several different pathways. Noopept has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Noopept also increases the activity of glutamate receptors, which are involved in learning and memory. Additionally, Noopept has been shown to have antioxidant and anti-inflammatory properties, which may help protect the brain from damage.
Biochemical and Physiological Effects
Noopept has been shown to have several biochemical and physiological effects. In animal models, Noopept has been shown to increase the density of synapses in the hippocampus, which is involved in learning and memory. Noopept has also been shown to increase the levels of acetylcholine, a neurotransmitter involved in learning and memory. Additionally, Noopept has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using Noopept in lab experiments is its ability to improve memory and learning in animal models. This can be useful in studies that require animals to learn and remember specific tasks. Additionally, Noopept has been shown to have neuroprotective effects, which can be useful in studies that involve inducing brain damage or injury. However, one limitation of using Noopept in lab experiments is its potential to interact with other drugs or chemicals, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on Noopept. One area of interest is the potential therapeutic effects of Noopept in patients with cognitive impairments such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another area of interest is the potential use of Noopept as a treatment for anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of Noopept and its effects on the brain.
Synthesis Methods
Noopept is synthesized through a multi-step process starting with the reaction of phenylacetyl chloride with ethyl glycinate hydrochloride to produce N-[2-(acetylamino)phenyl]butanamideyl glycine ethyl ester. This intermediate is then reacted with cyclohexyl isocyanate to produce N-[2-(acetylamino)phenyl]butanamideyl-L-prolylglycine ethyl ester. The final step involves the acetylation of the amine group with acetic anhydride to produce Noopept.
Scientific Research Applications
Noopept has been extensively studied for its cognitive-enhancing effects. In animal models, Noopept has been shown to improve memory and learning, increase attention and focus, and reduce anxiety and depression. In humans, Noopept has been studied for its potential therapeutic effects in patients with cognitive impairments such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Noopept has also been studied as a potential treatment for anxiety and depression.
properties
IUPAC Name |
N-(2-acetamidophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-6-12(16)14-11-8-5-4-7-10(11)13-9(2)15/h4-5,7-8H,3,6H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWMEMJRKLTRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


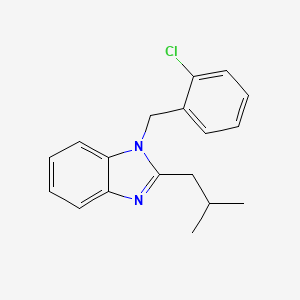

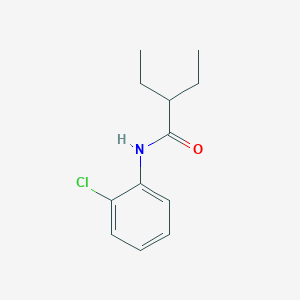
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)

![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)
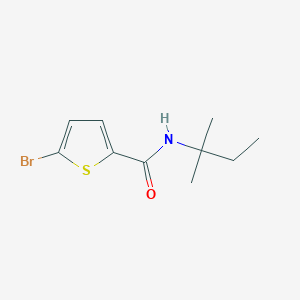
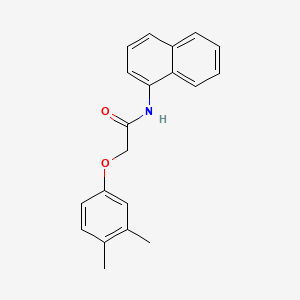
![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)
![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
